

Application Notes and Protocols for (-)-Cyclophenin Analytical Standards

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Compound of Interest

Compound Name: (-)-Cyclophenin

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed protocols for the use of **(-)-Cyclophenin** as an analytical standard. This document is intended to support research, quality control, and drug development activities.

Introduction to (-)-Cyclophenin

(-)-Cyclophenin is a benzodiazepine alkaloid metabolite produced by several species of the *Penicillium* fungus, including *Penicillium cyclopium* and *Penicillium aurantiogriseum*.^{[1][2]} It belongs to the cyclodipeptide class of fungal metabolites.^[3] While often mistaken for a mycotoxin, **(-)-Cyclophenin** exhibits low toxicity in vitro against mammalian, bacterial, or fungal cells.^[2] Its primary significance in research lies in its role as a biosynthetic intermediate for 3-O-methyl viridicatin, a potent inhibitor of TNF α -induced HIV replication.^[2] Due to its complex structure and biological relevance, highly pure analytical standards are crucial for accurate quantification and identification in complex matrices.

Physicochemical Properties and Specifications

An analytical standard of **(-)-Cyclophenin** should be characterized by the following properties.

Property	Data	Reference
Molecular Formula	C ₁₇ H ₁₄ N ₂ O ₃	[1][2]
Molecular Weight	294.30 g/mol	[1][2]
CAS Number	19553-26-5	[2]
IUPAC Name	4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione	[1]
Synonyms	Cyclophenine, (-)-Cyclophenine	[1]
Purity	>95% by HPLC	[2]
Solubility	Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility.	[2]
Long-Term Storage	-20°C	[2]

Experimental Protocols

Detailed methodologies for the analysis of **(-)-Cyclophenin** are provided below.

Reverse-phase HPLC is the primary method for assessing the purity of **(-)-Cyclophenin** and for its quantification in various samples.

Protocol:

- Sample Preparation:
 - Accurately weigh and dissolve the **(-)-Cyclophenin** standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
 - From the stock solution, prepare a series of dilutions (e.g., 5-100 µg/mL) using the mobile phase as the diluent to construct a calibration curve.
 - Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

- Chromatographic Conditions:

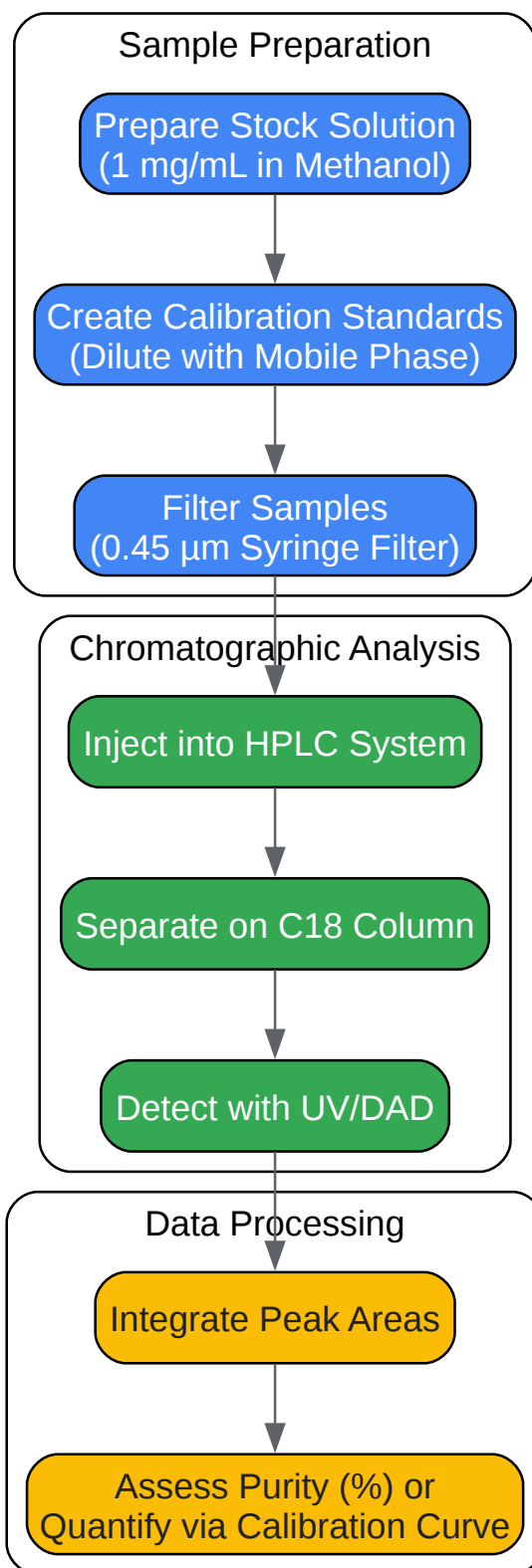
- The following conditions are based on published data for LC-MS analysis and can be adapted for standard HPLC with UV detection.[1]

Parameter	Recommended Conditions
HPLC System	Standard HPLC with UV-Vis or Diode Array Detector (DAD)
Column	Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm particle size) or equivalent reverse-phase column
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	A time-based gradient from 5% to 95% B is recommended to ensure optimal separation.
Flow Rate	0.2 - 0.4 mL/min (adjusted for column dimensions)
Column Temp.	30 - 40 °C
Detection	UV detection at 254 nm or based on the UV spectrum of the standard.
Injection Vol.	5 - 20 µL

- Data Analysis:

- Purity is determined by calculating the peak area percentage of the main peak relative to the total peak area.
- Quantification is achieved by plotting a calibration curve of peak area versus concentration and using linear regression to determine the concentration of unknown samples.

HPLC Analysis Workflow



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Caption: Workflow for HPLC analysis of **(-)-Cyclophenin**.

LC-MS is a powerful technique for the unequivocal identification of **(-)-Cyclophenin**, providing accurate mass and fragmentation data for structural confirmation.

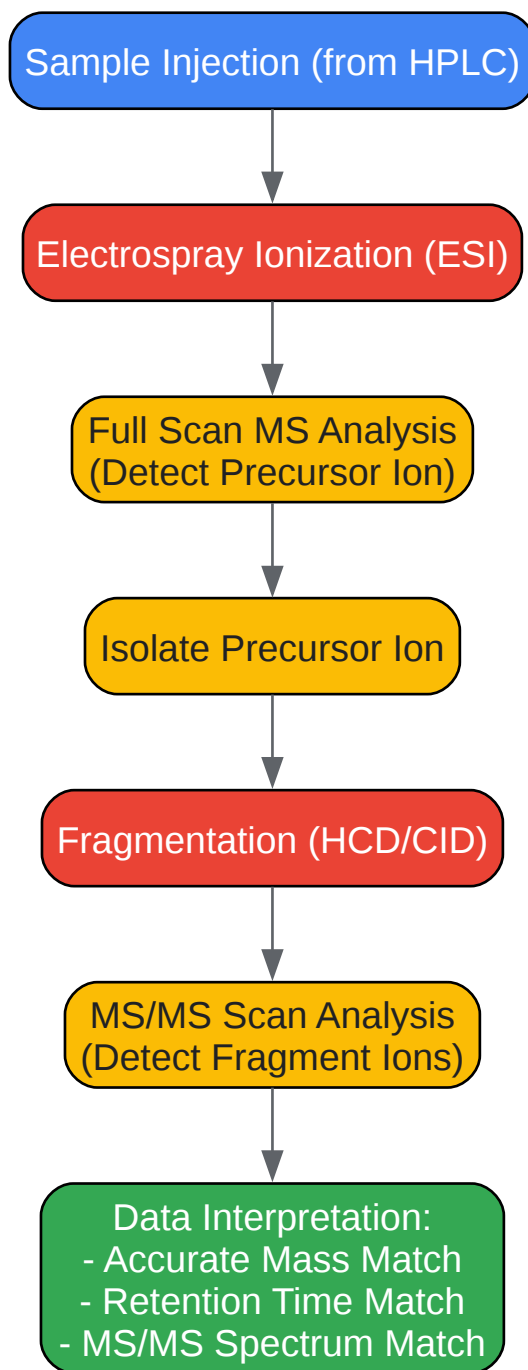
Protocol:

- LC Conditions:
 - Utilize the HPLC conditions outlined in Section 3.1. The use of a volatile buffer like formic acid is essential for MS compatibility.
- Mass Spectrometry Conditions:
 - The following parameters are derived from public spectral data and can be used as a starting point for method development.[\[1\]](#)

Parameter	Positive Ion Mode (ESI+)	Negative Ion Mode (ESI-)
Mass Analyzer	LTQ Orbitrap XL, IT/ion trap, or equivalent	LTQ Orbitrap XL, IT/ion trap, or equivalent
Ionization Mode	Electrospray Ionization (ESI)	Electrospray Ionization (ESI)
Precursor Ion (m/z)	[M+H] ⁺ : 295.1077	[M-H] ⁻ : 293.0932
Fragmentation Mode	Collision-Induced Dissociation (CID) or HCD	Higher-Energy C-trap Dissociation (HCD)
Collision Energy	15-35% (nominal, requires optimization)	15-20% (nominal, requires optimization)
Key MS/MS Fragments	264, 236, 177	250, 236, 222, 159

- Data Analysis:
 - Confirm the presence of **(-)-Cyclophenin** by matching the accurate mass of the precursor ion (within a 5 ppm mass tolerance) and the retention time with the analytical standard.
 - Structural confirmation is achieved by comparing the experimentally obtained MS/MS fragmentation pattern with the reference spectrum of the standard.

LC-MS Analysis Workflow



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Caption: Workflow for LC-MS based identification of **(-)-Cyclophenin**.

NMR spectroscopy is the definitive technique for the structural elucidation of **(-)-Cyclophenin**. While quantitative NMR (qNMR) can be used for purity assessment, ^1H and ^{13}C NMR are

primarily used for structural verification of the standard.

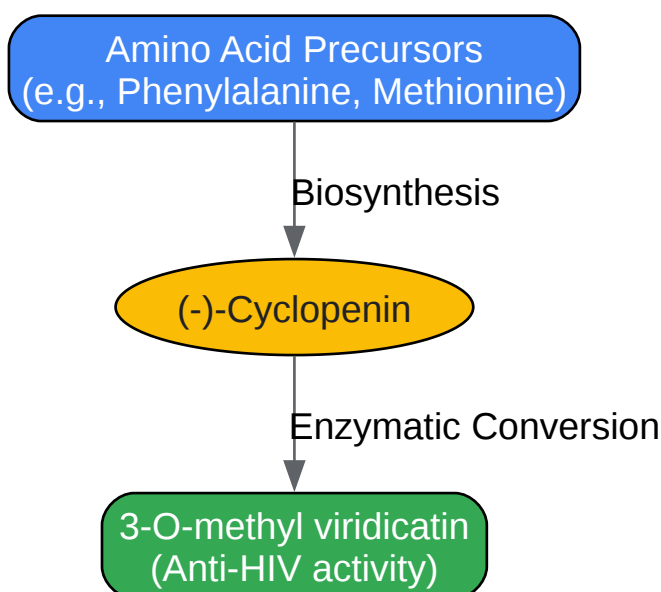
Protocol:

- Sample Preparation:
 - Dissolve 5-10 mg of the **(-)-Cycloopenin** standard in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (≥400 MHz).
 - Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- Data Analysis:
 - Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
 - Compare the obtained chemical shifts, coupling constants, and correlations with published data or the certificate of analysis for the standard. Public databases like PubChem contain reference spectra for **(-)-Cycloopenin**.[\[1\]](#)

Biological Activity Context

Understanding the biological context of **(-)-Cycloopenin** is important for its application in research. It is a key intermediate in a biosynthetic pathway within *Penicillium* species.

Biosynthetic Relationship



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Caption: Biosynthetic role of **(-)-Cyclophenin**.^{[2][4]}

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References

- 1. Cyclophenin | C₁₇H₁₄N₂O₃ | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the biosynthesis of cyclophenin and cyclophenol, benzodiazepine alkaloids from *Penicillium cyclopium* Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
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